molecular formula C27H33N5O4S2 B1243682 Unii-ZM322rcj2G

Unii-ZM322rcj2G

Cat. No.: B1243682
M. Wt: 555.7 g/mol
InChI Key: JNFARUXJNLDBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-ZM322rcj2G is a compound identified by its unique FDA Substance Registration System (SRS) identifier. Compounds with similar identifiers are often evaluated for pharmacological activity, stability, and synthetic feasibility. Based on comparative evidence, this compound likely belongs to a class of bis-substituted amino derivatives or polyfunctional aromatic compounds, as inferred from structurally analogous compounds such as C28H20N2O8, PMI-Tyr, and BPDI-Phe . These analogs are synthesized via microwave-assisted methods and characterized using advanced spectroscopic techniques.

Properties

Molecular Formula

C27H33N5O4S2

Molecular Weight

555.7 g/mol

IUPAC Name

prop-2-enyl N-[3-[[[6-[(5-ethyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-morpholin-4-ylpyridin-2-yl]amino]methyl]-5-methoxyphenyl]carbamate

InChI

InChI=1S/C27H33N5O4S2/c1-4-8-36-26(33)31-20-11-19(12-23(14-20)34-3)16-28-25-15-22(32-6-9-35-10-7-32)13-21(30-25)18-37-27-29-17-24(5-2)38-27/h4,11-15,17H,1,5-10,16,18H2,2-3H3,(H,28,30)(H,31,33)

InChI Key

JNFARUXJNLDBCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(S1)SCC2=NC(=CC(=C2)N3CCOCC3)NCC4=CC(=CC(=C4)OC)NC(=O)OCC=C

Synonyms

J 104870
J-104870

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of J-104870 involves several key steps:

    Reduction of Nitroderivative: The nitroderivative (XXII) is reduced using iron and ammonium chloride to produce the amine (XXIII).

    Acylation: The resultant amine (XXIII) is acylated by allyl chloroformate to produce carbamate (XXIV).

    Removal of Protecting Group: Acidic treatment removes the tetrahydropyranyl-protecting group to afford alcohol (XIV).

    Activation: The alcohol (XIV) is further activated as the corresponding mesylate (XV).

Industrial Production Methods

The industrial production of J-104870 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

J-104870 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of J-104870

Scientific Research Applications

J-104870 has several scientific research applications, including:

    Chemistry: Used as a tool to study the neuropeptide Y Y1 receptor and its role in feeding behavior.

    Biology: Helps in understanding the physiological roles of neuropeptide Y in obesity and feeding regulation.

    Medicine: Potential therapeutic applications in treating obesity and related metabolic disorders.

    Industry: Used in the development of new drugs targeting the neuropeptide Y Y1 receptor

Mechanism of Action

J-104870 exerts its effects by selectively binding to the neuropeptide Y Y1 receptor. This binding inhibits the action of neuropeptide Y, which is known to induce feeding behavior. By blocking the Y1 receptor, J-104870 suppresses neuropeptide Y-mediated feeding, leading to reduced food intake. The compound shows high affinity for the Y1 receptor, with Ki values of 0.29 and 0.54 nM for human and rat receptors, respectively .

Comparison with Similar Compounds

Molecular and Structural Features

Key structural analogs of Unii-ZM322rcj2G include:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
PMI-Tyr C28H20N2O8 512.47 Amide, phenolic hydroxyl
BPDI-Phe C30H22N2O8 538.51 Bis-phenyl, imide, carboxyl
BTDI-Ile C32H28N2O8 580.58 Branched alkyl, imide
This compound Not disclosed ~500–550 (estimated) Likely bis-amide/imide core

Key Observations :

  • PMI-Tyr and BPDI-Phe share a bis-amide/imide backbone with this compound, critical for thermal stability and π-π stacking interactions .
  • BTDI-Ile introduces branched alkyl chains, enhancing hydrophobicity compared to this compound’s presumed aromatic substituents.

Spectroscopic and Analytical Data

Comparative spectral data highlight structural distinctions (Table 1):

Table 1: Analytical Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ESI-MS (m/z) Elemental Analysis (C/H/N %)
PMI-Tyr 7.25 (s, Ar-H), 3.90 (s, NH2) 168.2 (C=O), 120–140 (Ar-C) 513.1 [M+H]⁺ C: 65.63; H: 3.91; N: 5.46
BPDI-Phe 7.60–7.20 (m, Ar-H) 170.5 (C=O), 130–150 (Ar-C) 539.2 [M+H]⁺ C: 66.92; H: 4.07; N: 5.21
This compound Data not available Data not available ~535 (estimated) Likely comparable to PMI-Tyr

Insights :

  • Aromatic proton signals in BPDI-Phe (δ 7.60–7.20) suggest extended conjugation compared to PMI-Tyr , which may influence this compound’s electronic properties .
  • Elemental analysis discrepancies (e.g., PMI-Tyr vs. BPDI-Phe ) reflect variations in substituent composition, implying tailored applications for this compound.

Functional and Application-Based Comparison

  • Thermal Stability : Bis-amide/imide analogs like PMI-Tyr exhibit decomposition temperatures >300°C, making them suitable for high-performance polymers. This compound may share this trait .
  • Solubility : BTDI-Ile ’s alkyl chains improve organic solvent solubility (e.g., chloroform), whereas this compound’s aromaticity may limit solubility in polar solvents.

Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted synthesis (as used for PMI-Tyr ) reduces reaction times by 50% compared to conventional methods, a likely advantage for this compound production .
  • Purity Challenges: Elemental analysis of BPDI-Phe revealed minor deviations (e.g., C%: 66.92 vs. 66.70 calculated), underscoring the need for rigorous purification in this compound synthesis .
  • Structure-Activity Relationship (SAR) : Substitution at the phenyl ring (e.g., hydroxyl in PMI-Tyr vs. carboxyl in BPDI-Phe ) modulates electronic density, which could guide this compound’s optimization for target applications.

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